Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-3-13-19-18-22(20-13)16(23)15(27-18)14(12-5-4-10-26-12)21-8-6-11(7-9-21)17(24)25-2/h4-5,10-11,14,23H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDJOIDWFZQVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be related to neuroprotection and anti-neuroinflammatory pathways. The compound interacts with proteins such as ATF4 and NF-kB, which are involved in cellular stress responses and inflammatory processes, respectively.
Mode of Action
The compound interacts with its targets, leading to a reduction in endoplasmic reticulum (ER) stress and apoptosis. This is achieved through the inhibition of the ER chaperone, BIP, and the apoptosis marker, cleaved caspase-3. The compound also inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the ER. The compound also inhibits the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses.
Pharmacokinetics
The compound’s neuroprotective and anti-inflammatory properties suggest that it may have good bioavailability in the central nervous system.
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties. It reduces the expression of ER stress markers and apoptosis markers in human neuronal cells. It also shows significant anti-neuroinflammatory properties by inhibiting the production of NO and TNF-α in LPS-stimulated human microglia cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activation barrier of certain reactions can be overcome under specific conditions, such as heating. .
Biological Activity
Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its diverse biological activities. Its unique structural features contribute to its potential pharmacological applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 392.49 g/mol. It includes a thiazolo-triazole moiety, which is often associated with various biological activities due to its ability to interact with multiple biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 392.49 g/mol |
| CAS Number | 886908-00-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The thiazole and triazole components are known for their potential to inhibit microbial growth. This compound has shown activity against various bacterial strains.
- Anticancer Properties : Research indicates that derivatives of thiazolo-triazoles can induce apoptosis in cancer cells, potentially making this compound a candidate for further anticancer drug development.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar compounds within the same class:
- Antimicrobial Efficacy : In one study, derivatives featuring thiazole rings demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine ring enhances solubility, which may improve bioavailability in vivo .
- Cancer Cell Apoptosis : Another investigation focused on the anticancer properties of thiazolo-triazole derivatives, revealing that they could effectively induce apoptosis in human cancer cell lines through mitochondrial pathways .
- Pharmacological Profiles : The compound's structural diversity allows for modulation of its pharmacological properties. Synthesis variations have been explored to optimize activity against specific targets while minimizing toxicity .
Comparative Analysis with Related Compounds
To better understand the potential applications and efficacy of this compound, it is useful to compare it with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate | C20H23N4O3S | Exhibits strong antimicrobial properties |
| Methyl 1-(4-chlorophenyl)(6-hydroxy-thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine | C20H24ClN4O3S | Studied for receptor interactions |
| Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine | C21H25FN4O3S | Evaluated for broader pharmacological effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazolo-triazole core followed by coupling with substituted piperidine and thiophene derivatives. Key steps include:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole ring via cyclization of hydrazine derivatives with thiourea analogs under acidic conditions .
- Step 2 : Alkylation or nucleophilic substitution to introduce the piperidine-4-carboxylate moiety, using dimethylformamide (DMF) as a solvent and triethylamine as a base .
- Step 3 : Final coupling of the thiophen-2-ylmethyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation, requiring palladium catalysts or Lewis acids .
- Critical Parameters : Temperature (60–100°C), solvent polarity, and catalyst selection significantly influence yield (reported 45–68% in analogous compounds) .
Q. How is the molecular structure of this compound validated?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of the thiophene, piperidine, and triazole-thiazole moieties. Key signals include:
- Thiophene protons at δ 6.8–7.2 ppm (aromatic region).
- Piperidine methylene groups at δ 2.4–3.1 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS for a related analog) .
- X-ray Crystallography : Used for analogs to confirm stereochemistry and bond angles in the fused thiazolo-triazole system .
Q. What preliminary biological screening assays are recommended?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with MIC values compared to reference drugs like ciprofloxacin .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, with IC values calculated .
- Key Findings in Analogs : Thiazolo-triazole derivatives show MIC values of 8–32 μg/mL against S. aureus and IC values of 15–45 μM in breast cancer models .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Process Chemistry Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification via column chromatography .
- Catalyst Optimization : Pd(PPh) for cross-coupling reactions improves regioselectivity, reducing byproduct formation .
- Reaction Monitoring : In-line FTIR or HPLC tracks intermediate formation, enabling real-time adjustments .
- Case Study : A related piperidine-thiazolo-triazole analog achieved 72% yield after switching from chloroform to DMF and increasing temperature to 80°C .
Q. How to resolve contradictions in spectral data interpretation?
- Troubleshooting Framework :
- Ambiguous NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., piperidine vs. thiophene protons) .
- Mass Fragmentation Patterns : Compare experimental MS/MS spectra with computational tools (e.g., MassFrontier) to validate fragmentation pathways .
- Example : A study on a thiophene-containing analog used HSQC to resolve a δ 3.0 ppm signal misassigned to piperidine, later identified as a hydroxyl proton .
Q. What computational methods support structure-activity relationship (SAR) studies?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with targets like cytochrome P450 or bacterial dihydrofolate reductase .
- QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate thiophene substitution patterns with antimicrobial potency .
- Key Insight : Thiophen-2-yl substitution enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .
Q. How to address instability of the hydroxythiazolo-triazole moiety under basic conditions?
- Stability Studies :
- pH-Dependent Degradation : Monitor decomposition via HPLC at pH 7–12. Analogs degrade >50% within 24 hours at pH 10 .
- Stabilization Strategies : Co-crystallization with cyclodextrins or formulation as a hydrochloride salt improves shelf life .
Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s interaction with eukaryotic vs. prokaryotic targets.
- In Vivo Pharmacokinetics : No ADMET profiles available for thiophene-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
